REACTION_CXSMILES
|
[CH2:1]1[C:11]2[C:10](=[O:12])[C:9]3[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=3[CH2:7][S:6][C:5]=2[CH:4]=[CH:3][CH2:2]1.[BH4-].[Na+].O>CO>[CH:1]1[C:11]2[CH:10]([OH:12])[C:9]3[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=3[CH2:7][S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2|
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Name
|
6.1-dihydro-dibenzo[b,e]thiepin-11-one
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Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C1CC=CC=2SCC3=C(C(C21)=O)C=CC=C3
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Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
-10 °C
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Type
|
CUSTOM
|
Details
|
The mixture is stirred for three hours at RT without further cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
the suspension is concentrated under vacuum
|
Type
|
WASH
|
Details
|
washed twice each with 150 ml water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from 180 ml toluene
|
Type
|
CUSTOM
|
Details
|
Colorless crystals of MP. 108° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2SCC3=C(C(C21)O)C=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |